

solubility limits of cadmium in copper at different temperatures

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Compound of Interest

Compound Name: Cadmium;copper

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Technical Guide: Solubility Limits of Cadmium in Copper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solid solubility of cadmium (Cd) in copper (Cu). The information is compiled from established metallurgical literature and phase diagram assessments, offering a critical resource for professionals working with copper-cadmium alloys. This document outlines the temperature-dependent solubility limits, the experimental methods used for their determination, and visual representations of the underlying thermodynamic relationships.

Introduction to the Copper-Cadmium System

The copper-cadmium (Cu-Cd) binary system is characterized by a terminal solid solution of cadmium in copper, denoted as the (Cu) or alpha (α) phase. A key feature of this system is the retrograde solubility of cadmium in solid copper. This means that the maximum solid solubility does not occur at the lowest possible temperature of the solid phase but rather at an intermediate temperature, decreasing as the temperature is further lowered. This phenomenon is critical for understanding precipitation hardening and the thermal processing of Cu-Cd alloys.

When cadmium is added to copper, it can enhance the material's resistance to softening at elevated temperatures. Even small additions of cadmium generally do not significantly impair

the thermal and electrical conductivities of copper.^[1] These properties make Cu-Cd alloys valuable in applications such as high-strength transmission lines, connectors, and trolley wires.^[1]

Quantitative Solubility Data

The solubility of cadmium in the copper-rich solid solution has been determined through various experimental investigations. The assessed Cu-Cd phase diagram is primarily based on the experimental work of Jenkins and Hanson (1924), with subsequent modifications incorporating data from researchers such as Raub (1947), Sulonen (1962), and Glazov et al. (1980).^[2]

The following table summarizes the key solubility limits of cadmium in copper at different temperatures, as established in the metallurgical literature.

Temperature (°C)	Solubility of Cadmium in Copper (atomic %)	Solubility of Cadmium in Copper (weight %)
650	2.56	~4.4
549	2.07	~3.6
500	1.3 - 1.4	~2.3 - 2.5
490	1.31	~2.3
450	0.96	~1.7
400	0.67	~1.2
300	0.28	~0.5

Note: Weight percent values are calculated based on the atomic weights of Cu (63.546 g/mol) and Cd (112.411 g/mol) and are approximate.

The data clearly illustrates the retrograde nature of the solubility, with the maximum solubility of 2.56 at.% occurring at 650 °C.^[2] Below this temperature, the solubility of cadmium in copper decreases.

Experimental Protocols for Solubility Determination

The determination of the solid solubility limits (the solvus line) in the Cu-Cd system has historically relied on several key experimental techniques. While the precise, step-by-step protocols from the original seminal papers are not fully detailed in available literature, this section outlines the general methodologies employed.

Metallographic Analysis

Metallography is a fundamental technique used to reveal the microstructure of materials. To determine the solvus boundary, a series of alloys with varying cadmium concentrations are prepared.

Workflow:

- **Alloy Preparation:** High-purity copper and cadmium are melted together in a protective atmosphere to create a range of alloy compositions.
- **Homogenization:** The cast alloys are annealed at a high temperature for an extended period to ensure a uniform distribution of cadmium within the copper matrix.
- **Equilibrium Heat Treatment:** Samples are then held at various target temperatures for sufficient time to allow the microstructure to reach thermodynamic equilibrium.
- **Quenching:** After the equilibrium heat treatment, the samples are rapidly cooled (quenched) in a medium like water or brine to preserve the high-temperature microstructure at room temperature.
- **Sample Preparation:** The quenched samples are sectioned, mounted, ground, and polished to a mirror-like finish.
- **Etching:** The polished surface is treated with a chemical etchant that preferentially attacks different phases or grain boundaries, making the microstructure visible under a microscope.
- **Microscopic Examination:** The etched samples are examined using optical or electron microscopy. The alloy with the highest cadmium concentration that shows a single-phase (α -Cu) microstructure at a given temperature is considered to be at or below the solubility limit.

for that temperature. Alloys with higher cadmium concentrations will show evidence of a second phase.

X-ray Diffraction (XRD) and the Lattice Parameter Method

X-ray diffraction is a powerful non-destructive technique that can be used to determine the crystal structure and lattice parameters of a material. The lattice parameter of a solid solution is often a function of the solute concentration.

Workflow:

- **Alloy Preparation and Heat Treatment:** As with metallography, a series of alloys are prepared and subjected to equilibrium heat treatments at various temperatures followed by quenching.
- **XRD Analysis:** The quenched samples are analyzed using an X-ray diffractometer. The diffraction pattern provides information about the crystal structure and allows for precise measurement of the lattice parameters.
- **Lattice Parameter vs. Composition:** For single-phase alloys, the lattice parameter of the (Cu) solid solution will change systematically with increasing cadmium content. A plot of lattice parameter versus composition is created for a series of single-phase alloys.
- **Identifying the Solvus Boundary:** For alloys with compositions beyond the solubility limit at a given annealing temperature, the microstructure will consist of the saturated (Cu) solid solution and a second phase. The lattice parameter of the saturated (Cu) phase in these two-phase alloys will be constant and correspond to the solubility limit at that temperature. By measuring the lattice parameters of alloys annealed at different temperatures, the solvus line can be accurately determined. The work by Sulonen (1962) extensively used lattice parameter measurements to define the (Cu) solvus boundary.[\[2\]](#)

Microhardness Measurements

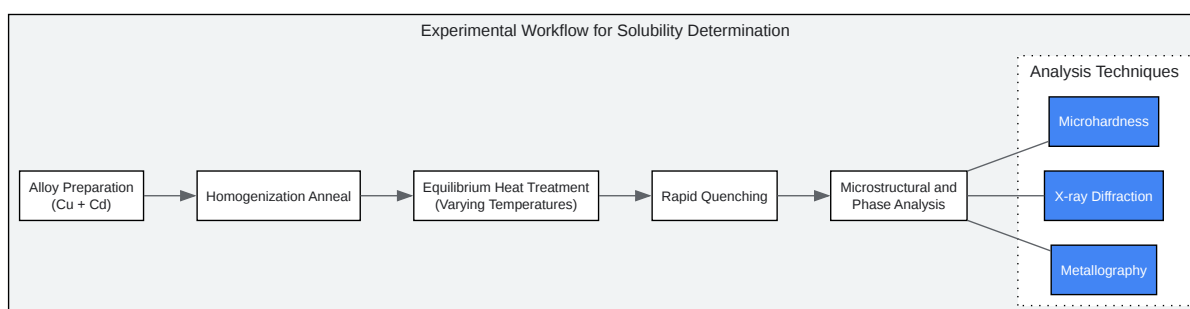
Microhardness testing can also be used to infer the solubility limit.

Workflow:

- Alloy Preparation and Heat Treatment: A series of alloys are prepared and heat-treated as described above.
- Microhardness Testing: The microhardness of the (Cu) solid solution phase is measured for each alloy.
- Hardness vs. Composition: In the single-phase region, the hardness of the solid solution generally increases with increasing solute concentration.
- Detecting the Solubility Limit: In the two-phase region, the hardness of the primary (Cu) phase remains constant at the value corresponding to the saturated solid solution. A plot of microhardness versus composition will show an increase in hardness up to the solubility limit, after which it plateaus.

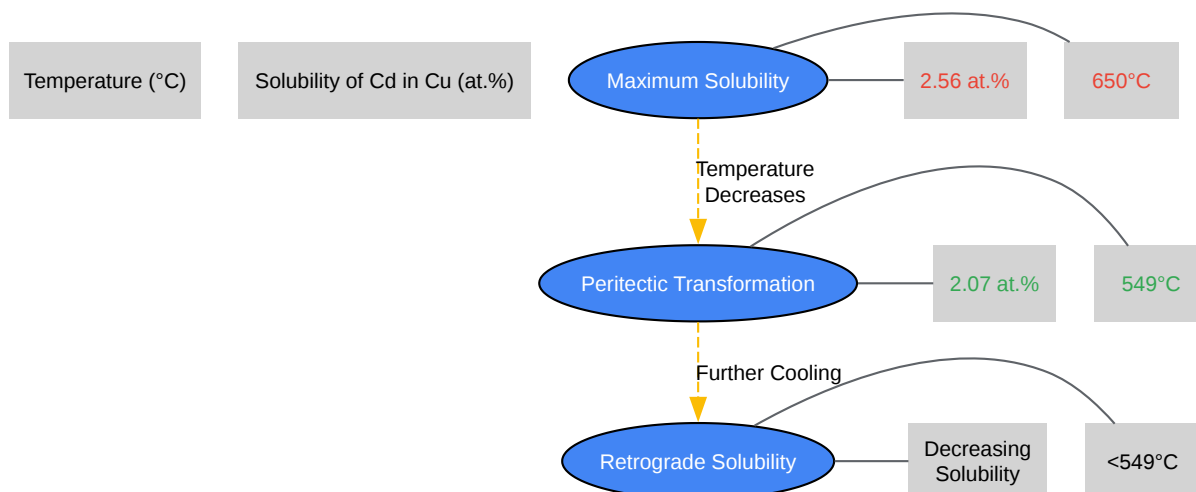
Visualizations

The following diagrams illustrate the key concepts discussed in this guide.



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Caption: Workflow for determining the solid solubility of cadmium in copper.



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Caption: Relationship between temperature and cadmium solubility in copper.

Conclusion

The solubility of cadmium in copper is a well-documented example of retrograde solubility in a metallic system. The maximum solubility of 2.56 atomic percent occurs at 650 °C.

Understanding these solubility limits is essential for the proper design, processing, and application of copper-cadmium alloys. The experimental determination of these limits has been achieved through a combination of metallography, X-ray diffraction, and microhardness measurements, providing a solid foundation for the established Cu-Cd phase diagram. For further in-depth analysis, consulting the original research papers cited is recommended.

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References

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